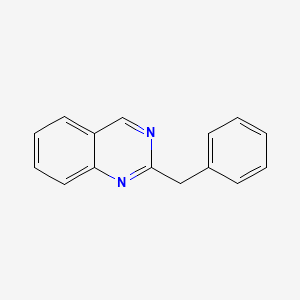
2-Benzylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylquinazoline is an organic compound belonging to the quinazoline family, characterized by a benzene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylquinazoline can be achieved through several methods:
Molecular Iodine Catalysis: This method involves the benzylic sp³ C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines.
IBX Mediated Tandem Reaction: This involves the reaction of o-aminobenzylamine and aldehydes, resulting in the formation of quinazolines.
Iridium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC): This method uses 2-aminoarylmethanols and amides or nitriles to produce quinazolines.
Industrial Production Methods: Industrial production often employs scalable methods such as the palladium (II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids, which provides 4-arylquinazolines in good yields .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: This involves the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
2-Benzylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzylquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It often targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those involving kinases and phosphatases, leading to changes in cellular functions.
Comparison with Similar Compounds
2-Benzylquinazoline can be compared with other similar compounds, such as:
Quinazolinone: Known for its wide range of biological activities, including anticancer and antibacterial properties.
Benzimidazole: Another nitrogen-containing heterocycle with significant pharmacological applications.
Uniqueness: this compound is unique due to its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
62284-31-5 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-benzylquinazoline |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-15-16-11-13-8-4-5-9-14(13)17-15/h1-9,11H,10H2 |
InChI Key |
GEXULFFKBWVZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;2-[diethyl(methyl)silyl]prop-2-en-1-ol](/img/structure/B14535651.png)
![3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione](/img/structure/B14535655.png)
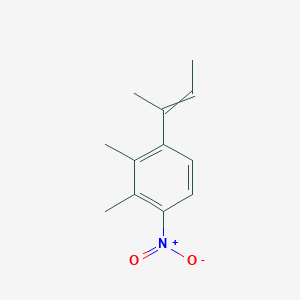
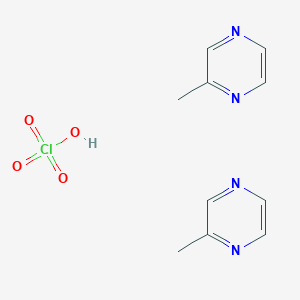
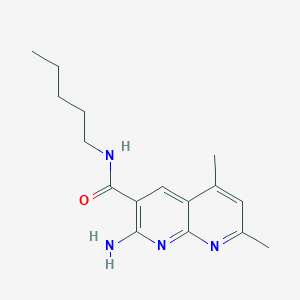
![1-[(E)-[(2,6-dimethylphenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535683.png)
![1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535684.png)
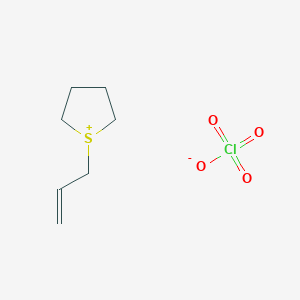
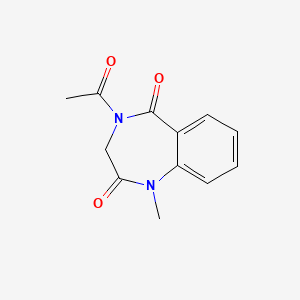
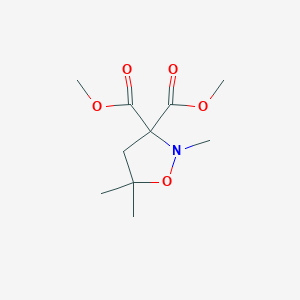
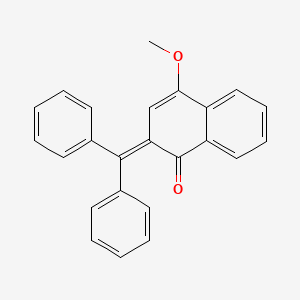
![4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline](/img/structure/B14535711.png)
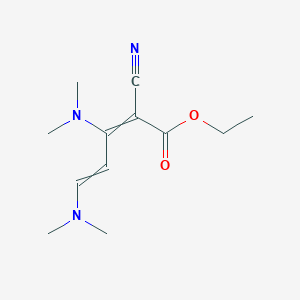
silane](/img/structure/B14535715.png)
